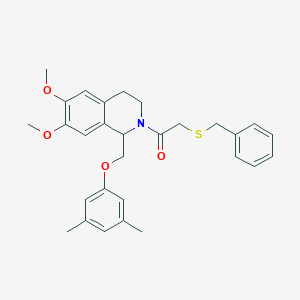

2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

This compound belongs to the 6,7-dimethoxy-3,4-dihydroisoquinoline family, characterized by a bicyclic core structure with methoxy groups at positions 6 and 5. Its unique substituents include:

- A 1-((3,5-dimethylphenoxy)methyl) group at position 1, introducing steric bulk and aromaticity.

These structural features distinguish it from related derivatives, influencing its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4S/c1-20-12-21(2)14-24(13-20)34-17-26-25-16-28(33-4)27(32-3)15-23(25)10-11-30(26)29(31)19-35-18-22-8-6-5-7-9-22/h5-9,12-16,26H,10-11,17-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDAYSKERTTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CSCC4=CC=CC=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves a multi-step process, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This is followed by the introduction of the benzylthio group and the 3,5-dimethylphenoxy substituent. Common reagents used include benzyl thiol, various solvents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis involves optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used for purification. Scaling up the reaction from laboratory to production requires careful monitoring of reaction parameters such as temperature, pressure, and the use of efficient catalysts to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, which might alter its biological activity.

Reduction: Reduction of the compound can result in the cleavage of the benzylthio group.

Substitution: Various nucleophiles can attack the ethanone moiety leading to substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Ammonia (NH₃), amines, and alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Cleavage products of benzylthio group.

Substitution: Various substituted ethanones depending on the nucleophile.

Scientific Research Applications

2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has found applications across several domains:

Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its interactions with biological macromolecules and potential as a molecular probe.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of novel materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on the application. In biological systems, it may interact with specific receptors or enzymes, altering cellular pathways. For instance, its potential anti-inflammatory activity could be due to the inhibition of key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives, emphasizing substituent-driven differences:

Key Findings:

Electronic Effects :

- The methylsulfonyl group in 6e enhances electrophilicity compared to the benzylthio group in the target compound, which may influence reactivity in nucleophilic substitution reactions .

- The N-phenylcarboxamide in 6f introduces hydrogen-bonding capacity, a feature absent in the target compound’s thioether group .

The benzylthio moiety increases lipophilicity (logP ~3.2 estimated) relative to the polar ethyl carboxylate in 6d (logP ~1.8) .

Metabolic Stability :

- Thioethers (target compound) are generally more resistant to oxidative metabolism compared to sulfonyl (6e) or ester (6d) groups, suggesting prolonged half-life in vivo .

Lumping Strategy Relevance: As per the lumping strategy (grouping structurally similar compounds), the shared 6,7-dimethoxy-3,4-dihydroisoquinoline core allows for unified modeling of baseline reactivity . However, substituent variations necessitate distinct evaluations of bioactivity and environmental persistence .

Biological Activity

The compound 2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone , also referred to as BZNQ, is a derivative of 5,8-dimethoxy-1,4-phthoquinone. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

BZNQ exhibits several mechanisms that contribute to its biological activity:

- Induction of Apoptosis : BZNQ has been shown to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels. Elevated ROS can lead to mitochondrial dysfunction and subsequent cell death .

- Downregulation of H-Ras : The compound significantly reduces H-Ras protein expression, which is crucial in Ras-mediated signaling pathways involved in tumorigenesis. This downregulation inhibits downstream signaling pathways such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) .

- Cytotoxicity : In vitro studies have demonstrated that BZNQ exhibits cytotoxic effects on various cancer cell lines, including mouse NIH3T3 fibroblasts and HepG2 liver cancer cells. The compound's cytotoxicity is enhanced in cells with Ras mutations .

In Vitro Studies

In a study assessing the pro-apoptotic effects of BZNQ on NIH3T3 cells, the following results were observed:

- Cell Viability : MTT assays indicated that BZNQ significantly reduced cell viability in both normal and Ras-transfected NIH3T3 cells.

- ROS Levels : Flow cytometry analysis revealed that treatment with BZNQ led to a marked increase in ROS levels in HepG2 cells compared to untreated controls.

- Western Blot Analysis : The expression levels of key proteins involved in the apoptotic pathway were evaluated, showing that BZNQ treatment resulted in the downregulation of H-Ras and associated signaling proteins .

Case Studies

Several case studies have highlighted the potential therapeutic applications of BZNQ:

- Liver Cancer Treatment : In a specific study involving HepG2 liver cancer cells, BZNQ was found to inhibit cell proliferation and promote apoptosis through ROS-mediated mechanisms. The findings suggest that BZNQ could be developed as a targeted therapy for liver cancers driven by Ras mutations .

- Comparative Efficacy : When compared to other derivatives of 5,8-dimethoxy-1,4-phthoquinone, BZNQ demonstrated superior cytotoxic effects at lower concentrations, indicating its potential as an effective anticancer agent with reduced side effects .

Data Table

The following table summarizes key findings from various studies on the biological activity of BZNQ:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzylthio)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, and what reagents/catalysts are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key reagents include palladium catalysts (e.g., Pd/C) for hydrogenation steps and benzylthiol for introducing the thioether moiety. Solvents like ethanol or DMF under reflux (80–120°C) are critical for intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the final product with >90% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy groups at 6,7-positions and benzylthio linkage). Key signals include aromatic protons at δ 6.5–7.3 ppm and methoxy singlets at δ 3.7–3.9 ppm .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., ~70° for related isoquinoline derivatives) to confirm stereochemical orientation .

Q. What environmental fate studies are applicable to assess this compound’s persistence in ecosystems?

- Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9, 50°C), photolysis (UV-Vis irradiation), and biodegradation (activated sludge assays). Monitor degradation products via HPLC-MS and compare half-lives (e.g., t₁/₂ >60 days suggests high persistence) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved across different assay systems?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity).

- Meta-Analysis : Use statistical models (e.g., random-effects meta-regression) to account for variables like cell line heterogeneity or solvent effects (DMSO vs. aqueous buffers) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (PDB IDs). Focus on binding affinity (ΔG < -8 kcal/mol) and key residues (e.g., hydrophobic pockets accommodating the benzylthio group).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Fragment Replacement : Systematically modify the 3,5-dimethylphenoxy or benzylthio moieties.

- High-Throughput Screening : Use 96-well plates to test derivatives against a panel of targets (e.g., cancer cell lines). Analyze data with PCA to identify key structural contributors to activity .

Q. How can researchers address challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Optimize continuous-flow reactors for hazardous steps (e.g., thiolation).

- In-Line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress and automate solvent switching .

Q. What strategies mitigate oxidative degradation of the benzylthio moiety during long-term storage?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to formulations.

- Storage Conditions : Use amber vials under argon at -20°C. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.